Lonafarnib

Vue d'ensemble

Description

Le lonafarnib est un puissant inhibiteur de la transférase de farnésyle principalement utilisé pour réduire la mortalité associée au syndrome de Hutchinson-Gilford progeria et à d'autres laminopathies progeroides . Il a été initialement développé par Merck & Co. et est maintenant commercialisé par Eiger BioPharmaceuticals sous la marque Zokinvy . Ce composé s'est avéré prometteur pour le traitement des affections liées au vieillissement prématuré et de certaines infections virales .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le lonafarnib est synthétisé par un processus en plusieurs étapes impliquant plusieurs intermédiaires clés. La synthèse commence par la préparation d'un intermédiaire dibromo-chloropyridine, qui est ensuite soumis à une série de réactions comprenant une substitution nucléophile, une formation d'amide et une cyclisation de la pipéridine . Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques, de températures contrôlées et de catalyseurs spécifiques pour garantir un rendement et une pureté élevés .

Méthodes de production industrielle

La production industrielle du this compound suit une voie de synthèse similaire mais est mise à l'échelle pour accueillir des lots plus importants. Le processus implique des mesures strictes de contrôle de la qualité pour assurer la cohérence et la conformité aux normes réglementaires . Des techniques avancées telles que la chromatographie liquide haute performance et la spectrométrie de masse sont utilisées pour surveiller la pureté et la puissance du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le lonafarnib subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former des oxydes correspondants.

Substitution : Les réactions de substitution nucléophile font partie intégrante de la synthèse du this compound.

Réactifs et conditions courants

Oxydation : Les oxydants courants incluent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium peuvent être utilisés.

Substitution : Des nucléophiles comme les amines et les alcools sont fréquemment utilisés dans les réactions de substitution.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers intermédiaires qui sont essentiels à la synthèse du this compound . Ces intermédiaires sont ensuite traités pour produire le principe pharmaceutique actif final .

Applications de la recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique :

Biologie : Enquête sur son rôle dans le vieillissement cellulaire et le traitement des syndromes progeroides.

Médecine : Approuvé pour le traitement du syndrome de Hutchinson-Gilford progeria et de certaines laminopathies progeroides.

Mécanisme d'action

Le this compound exerce ses effets en inhibant l'enzyme transférase de farnésyle, qui est responsable de la modification post-traductionnelle de diverses protéines, dont la progérine . En empêchant la farnésylation de la progérine, le this compound réduit son accumulation dans la membrane nucléaire, atténuant ainsi les symptômes du syndrome de Hutchinson-Gilford progeria . Les cibles moléculaires comprennent l'enzyme transférase de farnésyle et la protéine progérine .

Applications De Recherche Scientifique

Lonafarnib is an orally administered farnesyltransferase inhibitor that has shown promise in treating Hutchinson-Gilford progeria syndrome (HGPS) and is under investigation for other conditions, including hepatitis D virus (HDV) infections and respiratory syncytial virus (RSV) .

Hutchinson-Gilford Progeria Syndrome (HGPS)

Background HGPS is a rare genetic condition caused by a mutation in the LMNA gene, leading to the accumulation of progerin, an aberrant lamin A protein, within the cell nucleus . This accumulation results in accelerated aging and premature death due to cardiovascular complications .

Clinical Trials and Outcomes

- This compound monotherapy, compared to no treatment, was associated with a significantly lower mortality rate in patients with HGPS . A study following patients for a median of 2.2 years showed a mortality rate of 3.7% in the this compound-treated group versus 33.3% in the untreated group .

- Updated survival data, including a second clinical trial, indicated that children treated with this compound lived an average of 2.5 years longer, representing an almost 20% increase over the average lifespan of 14.5 years .

- A clinical trial studying the effects of this compound showed that 71% of participants had an increase in their rate of weight gain or improved carotid artery echodensity (P<0.0001) .

- This compound was approved by the U.S. Food and Drug Administration (FDA) in November 2020 to reduce the risk of mortality in HGPS and for the treatment of processing-deficient progeroid laminopathies .

Cardiovascular Benefits A study using a mouse model of progeria demonstrated that this compound treatment resulted in 100% survival to the study endpoint, which was the time of 50% survival in untreated mice . Treatment with this compound also led to improvements in arterial structure and function, reducing pulse wave velocity and improving left ventricular diastolic function .

Hepatitis D Virus (HDV) Infections

This compound is currently in phase III clinical trials for the treatment of hepatitis delta virus infections .

Respiratory Syncytial Virus (RSV)

In vivo experiments have indicated that oral administration of this compound exhibits antiviral activity against RSV, with efficacy correlating to drug levels in lung tissue .

Boron Neutron Capture Therapy (BNCT)

Mécanisme D'action

Lonafarnib exerts its effects by inhibiting the enzyme farnesyl transferase, which is responsible for the post-translational modification of various proteins, including progerin . By preventing the farnesylation of progerin, this compound reduces its accumulation in the nuclear membrane, thereby alleviating the symptoms of Hutchinson-Gilford progeria syndrome . The molecular targets include the farnesyl transferase enzyme and the progerin protein .

Comparaison Avec Des Composés Similaires

Composés similaires

Tipifarnib : Un autre inhibiteur de la transférase de farnésyle utilisé en oncologie.

BMS-214662 :

Unicité

Le lonafarnib est unique dans son application spécifique pour le traitement du syndrome de Hutchinson-Gilford progeria et son efficacité démontrée pour réduire la mortalité associée à cette affection . Contrairement aux autres inhibiteurs de la transférase de farnésyle, le this compound a reçu l'approbation de la FDA pour cette maladie génétique rare, mettant en évidence son importance clinique .

Activité Biologique

Lonafarnib, a farnesyltransferase inhibitor, has garnered significant attention due to its biological activity in various therapeutic contexts, particularly in the treatment of Hutchinson-Gilford progeria syndrome (HGPS) and hepatitis delta virus (HDV) infection. This article delves into the compound's mechanisms of action, clinical efficacy, and emerging applications based on diverse research findings.

This compound (also known as SCH66336 or Sarasar™) functions by inhibiting farnesyltransferase, an enzyme critical for the post-translational modification of proteins through a process called prenylation. This modification is essential for the proper localization and function of several oncogenic proteins, including H-ras and K-ras. In vitro studies have demonstrated that this compound effectively blocks the farnesylation of these proteins at low nanomolar concentrations (IC50 values of 1.9 nM for H-ras and 5.2 nM for K-ras) without affecting geranylgeranyl protein transferase at concentrations up to 50 µM .

Progeria Treatment

This compound is notably the first drug approved for treating HGPS, a rare genetic disorder characterized by accelerated aging. Clinical trials conducted at Boston Children's Hospital revealed that treatment with this compound significantly reduced mortality rates among affected children. A cohort study indicated a mortality rate of 3.7% in treated patients compared to 33.3% in untreated ones after a median follow-up of 2.2 years . Furthermore, patients receiving this compound exhibited improved weight gain and reduced vascular stiffness, which are critical factors in managing cardiovascular health .

Table 1: Summary of this compound Clinical Trials for Progeria

| Study Type | Number of Patients | Key Findings | Mortality Rate |

|---|---|---|---|

| Phase I | 28 | Improved weight gain and vascular health | 3.7% |

| Phase II | 27 | Significant reduction in mortality compared to untreated group | 33.3% |

Hepatitis Delta Virus (HDV)

In addition to its application in progeria, this compound has been investigated for treating HDV infections. Phase II clinical trials have shown that this compound can reduce HDV viral loads significantly when used as monotherapy or in combination with other antiviral agents. For instance, patients treated with this compound combined with ritonavir demonstrated a mean reduction in HDV-RNA levels of 1.15 logs .

Table 2: Efficacy of this compound in HDV Treatment

| Treatment Regimen | Mean Viral Load Reduction (HDV-RNA) |

|---|---|

| This compound Monotherapy | 1.15 logs |

| This compound + Ritonavir | 5.57 logs |

| This compound + PEG-IFN-alfa | Achieved HDV-RNA PCR-negativity |

Emerging Research and Applications

Recent studies have also explored this compound's potential as an antiviral agent against respiratory syncytial virus (RSV). Research indicates that this compound can inhibit RSV replication in vivo, demonstrating a dose-dependent reduction in viral RNA levels in treated animals . This suggests that this compound may have broader antiviral applications beyond its current uses.

Case Studies

A notable case study involved a cohort of children with progeria who were treated with this compound over several years. The results showed that those on treatment lived an average of 2.5 years longer than untreated peers, highlighting the drug's potential to extend lifespan significantly .

Propriétés

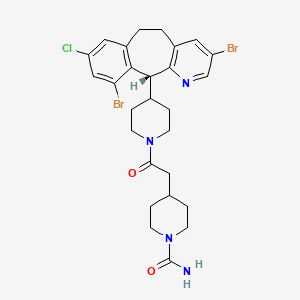

IUPAC Name |

4-[2-[4-[(2R)-6,15-dibromo-13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl]piperidin-1-yl]-2-oxoethyl]piperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31Br2ClN4O2/c28-20-12-19-2-1-18-13-21(30)14-22(29)24(18)25(26(19)32-15-20)17-5-9-33(10-6-17)23(35)11-16-3-7-34(8-4-16)27(31)36/h12-17,25H,1-11H2,(H2,31,36)/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMTURDWPRKSOA-RUZDIDTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC(=O)N2CCC(CC2)C3C4=C(CCC5=C3N=CC(=C5)Br)C=C(C=C4Br)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CC(=O)N2CCC(CC2)[C@@H]3C4=C(CCC5=C3N=CC(=C5)Br)C=C(C=C4Br)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31Br2ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90172927 | |

| Record name | Lonafarnib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

638.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

~3mg/ml | |

| Record name | Lonafarnib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06448 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Hutchinson-Gilford progeria syndrome (HGPS) is a rare autosomal dominant disorder estimated to affect approximately one in 20 million individuals resulting in premature ageing, associated cardiovascular, cerebrovascular, and musculoskeletal effects and early death around 14 years of age. The _LMNA_ gene encodes lamin A and lamin C, two proteins involved in nuclear integrity and function at the inner nuclear membrane. Under normal conditions, the 12-exon _LMNA_ gene produces full-length prelamin A, which undergoes farnesylation of the C-terminal _CaaX_ motif, followed by proteolytic cleavage of the terminal three amino acids (_aaX_) by the metalloproteinase ZMPSTE24, subsequent carboxymethylation, and finally removal of the last 15 amino acids to yield mature, unfarnesylated, lamin A protein. In HGPS, a single heterozygous C-to-T mutation at position 1824 results in a cryptic splice site that removes the last 150 nucleotides of exon 11 and a concomitant 50-amino acid deletion in the C-terminus of the prelamin A protein. This aberrant prelamin A protein, often called progerin, is permanently farnesylated but unable to complete maturation due to the removal of the second endoproteolytic cleavage site. Although the exact mechanism is unclear, progerin accumulation results in a host of adverse symptoms associated with ageing such as skeletal dysplasia, joint contractures, atherosclerosis, myocardial fibrosis/dysfunction, scleroderma-like cutaneous effects, lipoatrophy, alopecia, and a severe failure to thrive. An additional notable effect of HGPS is increased vascular and peripheral calcification. Children affected by HGPS typically die due to myocardial infarction or stroke. Mechanistic understanding of HGPS remains unclear, although a recent study correlated progerin accumulation, telomere dysfunction, DNA damage-mediated inflammatory cytokine release, and HGPS symptoms, suggesting that the nuclear effects of progerin accumulation may result in pleiotropic downstream effects. Lonafarnib is a farnesyl transferase (FTase) inhibitor (FTI), with a reported IC50 value of 1.9 nM; lonafarnib is specific for FTase, as it does not appreciably inhibit the related GGPT-1 enzyme at concentrations up to 50 μM. Inhibition of progerin farnesylation reduces progerin accumulation in the inner nuclear membrane, which subsequently slows the progression of HGPS and other progeroid laminopathies. | |

| Record name | Lonafarnib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06448 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

193275-84-2 | |

| Record name | Lonafarnib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=193275-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lonafarnib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193275842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lonafarnib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06448 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lonafarnib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[2-[4-[(11R)-3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl]-1-piperidinyl]-2-oxoethyl]-1-piperidinecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LONAFARNIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IOW153004F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Lonafarnib is a potent and selective inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational farnesylation of proteins. []

ANone: this compound acts as a non-peptidomimetic inhibitor of FTase, preventing the attachment of a farnesyl group to target proteins. This disrupts the localization and function of these proteins, many of which are involved in cell signaling pathways essential for cell growth and survival. []

ANone: this compound's inhibition of FTase impacts various cellular processes, including:

- Inhibition of Ras signaling: While initially developed to target oncogenic Ras proteins, this compound's impact on Ras is complex and may vary depending on the cell type and context. [, , ]

- Disruption of microtubule dynamics: this compound affects the microtubule cytoskeleton, leading to microtubule bundle formation, increased stabilization and acetylation, and suppression of microtubule dynamics. []

- Induction of apoptosis: this compound can induce apoptosis through various mechanisms, including activation of caspase-8 and upregulation of the death receptor 5 (DR5). []

- Modulation of cell cycle progression: this compound can induce cell cycle arrest at the G1 or G2/M phases. []

- Inhibition of multidrug resistance proteins: this compound has been shown to inhibit the function of multidrug resistance proteins (MRPs) 1 and 2, potentially overcoming resistance to certain chemotherapeutic agents. []

ANone: The molecular formula of this compound is C32H38F3N3O3, and its molecular weight is 567.65 g/mol.

ANone: While the provided research papers do not delve into detailed spectroscopic characterization, techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) are commonly employed to elucidate the structure of this compound and its metabolites. []

ANone: Modifications to the terminal 4-methylpiperidine-1-carboxamide residue of this compound influence its cytotoxicity and selectivity for cancer cells over non-malignant cells. For instance, the 1-cyclohexyl-1-methylurea derivative (15b) exhibited selectivity for tumor cells, inhibiting the growth of Michigan Cancer Foundation-7 (MCF-7) breast cancer cells without affecting simian virus 80 (SV-80) fibroblasts. []

ANone: While food affects the pharmacokinetics of this compound after a single dose, this effect diminishes following multiple doses. It is recommended to administer multiple-dose this compound with food to improve tolerability. []

ANone: The mean half-life of this compound ranges from 4 to 7 hours, and the median Tmax values range from 4 to 8 hours. []

ANone: this compound is primarily metabolized by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP3A5. [] The specific metabolic pathways and excretion routes may vary depending on the species and individual factors.

ANone: Ritonavir, a CYP3A4 inhibitor, can increase liver concentrations of this compound, potentially enhancing its efficacy at lower doses. [, ]

ANone: this compound has no apparent effect on the pharmacokinetics of gemcitabine. []

ANone: this compound demonstrates antiproliferative activity against various cancer cell lines, including those derived from breast cancer (e.g., MCF-7), prostate cancer (e.g., 22Rv1, LNCaP, DU-145, PC3), and lung cancer. [, , ]

ANone: this compound exhibits antitumor activity in various xenograft models of human cancers, including breast cancer, prostate cancer, and lung cancer. [, ]

ANone: this compound treatment has shown promising results in mouse models of HGPS, improving cardiovascular function and survival. []

ANone: Clinical trials have demonstrated that this compound can extend lifespan in patients with HGPS. The U.S. Food and Drug Administration approved Zokinvy™ (this compound) in November 2020 for treating these patients. [, ]

ANone: Resistance to this compound can arise from mutations in the target protein, FTase β. These mutations can alter the drug-binding site or affect the enzyme's substrate specificity, reducing the inhibitor's efficacy. []

ANone: While the identified mutations confer resistance to this compound, they may or may not confer cross-resistance to other structurally similar FTIs. Further research is needed to fully characterize the potential for cross-resistance. []

ANone: Research suggests that the FNTB promoter polymorphism rs11623866 could potentially serve as a predictive biomarker for this compound treatment in ovarian cancer. Patients carrying the GG genotype showed an unfavorable response to this compound compared to those with other genotypes. [, ]

ANone: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a sensitive and quantitative method used to determine this compound levels in human plasma. []

ANone: The validation of analytical methods, such as HPLC-MS/MS for this compound, adheres to regulatory guidelines (e.g., FDA guidelines for bioanalytical method validation). This includes assessing parameters such as accuracy, precision, specificity, linearity, range, sensitivity, and stability. []

ANone: this compound is primarily metabolized by CYP3A4 and CYP3A5. Co-administration with inhibitors of these enzymes, such as ritonavir, can increase this compound exposure. [, ]

ANone:

ANone: this compound (SCH66336) was one of the first farnesyltransferase inhibitors to enter clinical development, with early studies exploring its use in various cancer types, including head and neck squamous cell carcinoma and non-small cell lung cancer. []

ANone: The FDA approval of Zokinvy™ (this compound) in November 2020 for treating HGPS marked a major milestone, representing the first approved treatment for this devastating genetic disorder. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.